4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with piperidin-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-N-(piperidin-4-ylmethyl)benzamide
- 4-Tert-butyl-N-(piperidin-2-ylmethyl)benzamide
- 4-Tert-butyl-N-(piperidin-3-ylmethyl)carbamate
Uniqueness
4-Tert-butyl-N-(piperidin-3-ylmethyl)benzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research applications and the development of new chemical entities .
Properties
Molecular Formula |
C17H26N2O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(piperidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)15-8-6-14(7-9-15)16(20)19-12-13-5-4-10-18-11-13/h6-9,13,18H,4-5,10-12H2,1-3H3,(H,19,20) |
InChI Key |
WLXCBZJAZCSTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCCNC2 |
Origin of Product |
United States |
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